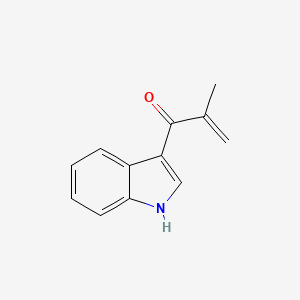

1-(1H-indol-3-yl)-2-methylprop-2-en-1-one

Description

Context within Indole (B1671886) Heterocycle Chemistry

The indole ring system is a paramount heterocyclic structure in chemistry and biology. derpharmachemica.com It is formed by the fusion of a benzene (B151609) ring to a pyrrole (B145914) nucleus and is a core component of numerous natural and synthetic compounds. chemicalbook.com The indole structure is found in essential biomolecules like the amino acid tryptophan and in a vast array of alkaloids, pigments, and pharmaceuticals. derpharmachemica.comijpsjournal.com

Due to its unique electronic properties and its ability to participate in various biological interactions, the indole nucleus is considered a "privileged scaffold" in drug discovery. ijpsjournal.com Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anti-HIV properties. ijpsjournal.comresearchgate.netresearchgate.net Consequently, the indole moiety serves as a critical building block for the development of new therapeutic agents. derpharmachemica.commdpi.com

Significance of the α,β-Unsaturated Ketone Moiety in Organic Synthesis and Chemical Biology

The α,β-unsaturated ketone, also known as an enone, is a highly versatile functional group in organic chemistry. wikipedia.orgncert.nic.in Its structure consists of an alkene conjugated with a ketone, which results in unique electronic properties and reactivity. wikipedia.org

In Organic Synthesis: The conjugated system makes the α,β-unsaturated ketone electrophilic at both the carbonyl carbon and the β-carbon. wikipedia.orgopenstax.org This dual reactivity allows for two primary modes of nucleophilic attack:

1,2-Addition (Direct Addition): Strong nucleophiles tend to attack the carbonyl carbon directly. pressbooks.pub

1,4-Addition (Conjugate Addition): Weaker nucleophiles often attack the β-carbon in a process known as conjugate or Michael addition. openstax.orgpressbooks.pubresearchgate.net This reaction is fundamental for creating new carbon-carbon bonds. researchgate.net

The enone moiety is a key component in various name reactions, including the Michael addition and the Robinson annulation, and is often synthesized through aldol (B89426) or Knoevenagel condensation reactions. wikipedia.orgncert.nic.inpressbooks.pub Its utility in cycloaddition reactions and as a building block for complex heterocyclic systems further underscores its importance. mdpi.comresearchgate.net

In Chemical Biology: The α,β-unsaturated carbonyl functionality is present in many natural products and serves as a key pharmacophore. nih.gov Its electrophilic nature at the β-carbon allows it to act as a Michael acceptor, capable of forming covalent bonds with nucleophilic residues in biological macromolecules, such as the cysteine residues in proteins. nih.govnih.gov This ability to act as an irreversible inhibitor is a significant strategy in drug design, particularly for overcoming drug resistance in cancer therapy. nih.gov The reactivity and biological activity of molecules containing this moiety can be finely tuned by modifying its electronic properties. nih.gov For instance, certain natural lipids containing an α,β-unsaturated ketone have been identified as covalent ligands for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). nih.gov

Overview of Research Trajectories for 1-(1H-indol-3-yl)-2-methylprop-2-en-1-one Analogues

Analogues of this compound, broadly classified as indole-based chalcones, are a major focus of research due to their wide range of potential therapeutic applications. nih.govresearchgate.net Synthetic modifications are frequently made at the indole nitrogen, the α- and β-positions of the enone, and the aromatic rings to optimize biological activity. nih.gov

Key research areas for these analogues include:

Anticancer Activity: A primary focus is the development of antiproliferative agents. nih.gov Numerous studies report the synthesis of indole-chalcone hybrids and their evaluation against various cancer cell lines. nih.gov For example, one analogue, referred to as MOMIPP, was found to kill glioblastoma and breast cancer cells through a non-apoptotic mechanism called metuosis. nih.govnih.gov Other derivatives have been investigated as inhibitors of tubulin polymerization. rsc.org

Antimicrobial Activity: Researchers have synthesized and tested indole-chalcone derivatives for their efficacy against various bacterial and fungal strains. derpharmachemica.comresearchgate.net Studies have also explored N-alkylated indole chalcones as potential antitubercular agents against Mycobacterium tuberculosis. ijpsjournal.com

Antioxidant Properties: The radical scavenging and antioxidant capabilities of indole-derived chalcones have been investigated, with some catechol-bearing derivatives showing strong activity. nih.gov

Other Therapeutic Targets: Research has extended to other diseases. For instance, (2E)-1-(1-methyl-1H-indol-3-yl)-3-phenyl-prop-2-en-1-one has been studied through molecular docking as a potential antimalarial agent targeting the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) enzyme. researchgate.net Additionally, other analogues have been designed as dual inhibitors of acetylcholinesterase (AChE) and Beta-site APP Cleaving Enzyme 1 (BACE1) for potential application in Alzheimer's disease treatment. nih.gov

The table below summarizes the diverse research applications for analogues of this compound.

| Research Area | Target/Mechanism | Example Analogues/Findings | References |

|---|---|---|---|

| Anticancer | Antiproliferative, Metuosis Induction | MOMIPP (an indole chalcone) shows efficacy against temozolomide-resistant glioblastoma and doxorubicin-resistant breast cancer cells. | nih.govnih.gov |

| Anticancer | Tubulin Polymerization Inhibition | N-((1-methyl-1H-indol-3-yl)methyl) acetamide (B32628) derivatives designed based on indole and CA-4 scaffolds. | rsc.org |

| Antimicrobial | Antibacterial, Antifungal | Indole-based chalcone (B49325) derivatives synthesized and evaluated in vitro for activity against various bacterial strains. | derpharmachemica.comresearchgate.net |

| Antitubercular | Inhibition of Mycobacterium tuberculosis | N-alkylated indole chalcones, such as (E)-1-(4-bromo-2-hydroxyphenyl)-3-(1-butyl-1H-indol-3-yl)prop-2-en-1-one, showed significant activity. | ijpsjournal.com |

| Antioxidant | Radical Scavenging (DPPH, ABTS assays) | Catechol and 3-methoxy-4-hydroxy-substituted indole chalcones demonstrated strong antioxidant activity. | nih.gov |

| Antimalarial | Inhibition of PfDHFR-TS | Molecular docking studies of (2E)-1-(1-methyl-1H-indol-3-yl)-3-phenyl-prop-2-en-1-one showed potential binding interactions. | researchgate.net |

| Neurodegenerative Disease (Alzheimer's) | Dual Inhibition of AChE and BACE1 | Indol-3-yl phenyl allylidene hydrazine (B178648) carboximidamide derivatives showed inhibitory activity against both enzymes. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-(1H-indol-3-yl)-2-methylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-8(2)12(14)10-7-13-11-6-4-3-5-9(10)11/h3-7,13H,1H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAXNAAGIMZSAOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)C1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 1h Indol 3 Yl 2 Methylprop 2 En 1 One and Indole α,β Unsaturated Ketone Derivatives

Direct Acylation Strategies at the Indole (B1671886) C-3 Position

The introduction of an acyl group at the nucleophilic C-3 position of the indole nucleus is the most common and direct route to 3-acylindole precursors. A variety of methods, from classical electrophilic substitutions to modern transition-metal-catalyzed C-H functionalization, have been developed to achieve this transformation efficiently.

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and remains a widely used method for the synthesis of 3-acylindoles. acs.orgnih.gov This reaction involves the electrophilic substitution of an indole with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). masterorganicchemistry.com For the direct synthesis of a compound like 1-(1H-indol-3-yl)-2-methylprop-2-en-1-one, methacryloyl chloride would be the appropriate acylating agent. Alternatively, related structures can be synthesized by using other α,β-unsaturated acyl chlorides. lookchem.com

The reaction mechanism proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich C-3 position of the indole ring. Despite its utility, the classical Friedel-Crafts reaction can suffer from drawbacks such as the need for stoichiometric amounts of the Lewis acid and harsh reaction conditions. bohrium.com Catalytic asymmetric Friedel-Crafts reactions have also been developed, employing chiral metal complexes to achieve enantiomerically enriched indole derivatives. acs.org For example, complexes of Zirconium(IV) have been shown to be effective catalysts for the enantioselective Friedel-Crafts reaction of indoles with α,β-unsaturated ketones. acs.org

| Indole Substrate | Acylating Agent/Electrophile | Catalyst/Conditions | Product Type | Yield |

|---|---|---|---|---|

| Indole | Cinnamoyl chloride | Zirconium(IV) chloride | 1-(1H-indol-3-yl)-3-phenylprop-2-en-1-one | 67% lookchem.com |

| Indole | α,β-Unsaturated Ketones | (R)-BINOL-Zr(OtBu)₄ Complex | Chiral 3-alkylated indoles | >95% ee acs.org |

| Indole | Acyl Chlorides | AlCl₃ or FeCl₃ | Aromatic Ketones | General Method masterorganicchemistry.com |

Transition-metal catalysis offers a powerful alternative to classical methods. Palladium-catalyzed reactions, in particular, have been developed for the C-3 acylation of indoles. An efficient strategy involves the palladium(II)-catalyzed reaction of free (N-H) indoles with nitriles to afford a diverse range of 3-acylindoles. acs.orgnih.gov This protocol utilizes a Pd(OAc)₂/2,2′-bipyridine system with D-(+)-camphorsulfonic acid (d-CSA) as an additive. acs.orgnih.gov

The proposed mechanism involves several key steps: palladation at the C-3 position of indole, coordination of the nitrile, carbopalladation of the nitrile to form a ketimine complex, and subsequent protonation and hydrolysis to yield the final 3-acylindole. acs.org This method is advantageous as it uses readily available nitriles as the acyl source and is applicable to free (N-H) indoles, which can be challenging substrates in other reactions. acs.orgresearchgate.net More recently, a combined palladium and photocatalysis approach has been developed, allowing for the synthesis of 3-acylindoles from aldehydes under mild conditions. rsc.orgresearchgate.net

| Indole Substrate | Nitrile Substrate | Catalyst System | Yield |

|---|---|---|---|

| Indole | Benzonitrile | Pd(OAc)₂, 2,2′-bipyridine, d-CSA | 85% |

| 5-Methoxyindole | Benzonitrile | Pd(OAc)₂, 2,2′-bipyridine, d-CSA | 89% |

| Indole | Acetonitrile (B52724) | Pd(OAc)₂, 2,2′-bipyridine, d-CSA | 76% |

| Indole | Propionitrile | Pd(OAc)₂, 2,2′-bipyridine, d-CSA | 78% |

Rhodium-catalyzed C-H activation has emerged as a powerful tool in organic synthesis. A novel strategy for producing 3-acylindoles involves a Rhodium(III)-catalyzed C-H activation and annulation cascade of N-phenylamidines with α-chloro ketones. acs.orgnih.gov This method is highly regioselective and efficient, proceeding under mild reaction conditions with a broad substrate tolerance. nih.gov The α-chloro ketone serves as a one-carbon synthon in this transformation. acs.org While this method assembles the indole ring and the 3-acyl group concurrently rather than acylating a pre-formed indole, it represents a modern and efficient route to the 3-acylindole scaffold. acs.org Other rhodium-catalyzed reactions, such as the asymmetric cyclopentannulation of indolyl rings, further demonstrate the versatility of rhodium catalysts in indole functionalization. nih.gov

Ruthenium catalysts, noted for their relatively low cost and high selectivity, have been successfully employed in the synthesis of 3-acylindoles. bohrium.com A convenient procedure has been established for the carbonylative coupling of simple indoles with aryl iodides. acs.orgacs.org This reaction proceeds via a ruthenium-catalyzed carbonylative C-H functionalization, using molybdenum hexacarbonyl (Mo(CO)₆) as a solid, safe source of carbon monoxide. bohrium.comacs.org The methodology is applicable to both N-alkylindoles and free (N-H) indoles, providing the desired indol-3-yl aryl ketones in moderate to good yields with good functional group tolerance. acs.orgacs.org The proposed mechanism involves the activation of indole, transmetalation with the ruthenium catalyst, and subsequent oxidative addition and coupling. acs.org

| Indole Substrate | Aryl Iodide | Catalyst/Conditions | Yield |

|---|---|---|---|

| 1-Methylindole | Iodobenzene | [RuCl₂(p-cymene)]₂, Mo(CO)₆, TFA, ZnBr₂ | 85% |

| Indole (N-H) | Iodobenzene | [RuCl₂(p-cymene)]₂, Mo(CO)₆, TFA, ZnBr₂ | 65% |

| 1-Methylindole | 4-Iodotoluene | [RuCl₂(p-cymene)]₂, Mo(CO)₆, TFA, ZnBr₂ | 81% |

| 1-Methylindole | 1-Iodo-4-methoxybenzene | [RuCl₂(p-cymene)]₂, Mo(CO)₆, TFA, ZnBr₂ | 78% |

In recent years, visible-light photoredox catalysis has become a prominent strategy for green and sustainable synthesis. A method for the synthesis of 3-acylindoles has been developed that utilizes a visible-light-induced intramolecular oxidative cyclization of o-alkynylated N,N-dialkylamines. acs.orgacs.orgnih.gov This reaction proceeds under very mild conditions, using air as the oxidant and generating only water as a byproduct. acs.orgnih.gov The reaction is typically irradiated with blue LEDs. acs.org The proposed mechanism involves the addition of an α-amino alkyl radical to the alkyne, followed by C-O bond formation. acs.orgnih.gov This protocol allows for the simultaneous formation of C-C and C-O bonds, assembling various 2-aryl-3-acylindoles in good yields. acs.org

Formation of the α,β-Unsaturated Ketone Moiety

Once a 3-acylindole precursor, such as 3-acetylindole (B1664109), is obtained, the α,β-unsaturated system can be formed. A classical and effective method to achieve this is the aldol (B89426) condensation. This reaction involves the base- or acid-catalyzed reaction of the enolate of the 3-acylindole with an aldehyde or ketone.

For the synthesis of a related compound, (E)-1-(1H-indol-3-yl)-3-phenylprop-2-en-1-one, a documented procedure involves the condensation of 3-acetylindole with benzaldehyde (B42025) in the presence of sodium hydroxide (B78521) in ethanol (B145695). lookchem.com This approach could be adapted for the synthesis of this compound by reacting 3-propionylindole with formaldehyde (B43269) or by using other related Wittig-type olefination reactions on a 3-glyoxylyl-indole precursor.

Another major pathway in this chemical space is the conjugate addition (Michael addition) of indoles to α,β-unsaturated ketones. researchgate.netnih.gov While this reaction typically forms 3-(3-oxoalkyl) indoles rather than the target α,β-unsaturated ketones, it highlights the reactivity of these systems. Numerous catalysts, including Brønsted acids, Lewis acids like Bi(OTf)₃, and molecular iodine, have been shown to efficiently catalyze this transformation. researchgate.netnih.gov

Table of Mentioned Chemical Compounds

| Compound Name | Role/Type |

|---|---|

| This compound | Target Compound |

| Indole | Starting Material |

| 3-Acylindole | Intermediate/Product Class |

| α,β-Unsaturated Ketone | Compound Class |

| Aluminum chloride (AlCl₃) | Lewis Acid Catalyst |

| Methacryloyl chloride | Acylating Agent |

| Cinnamoyl chloride | Acylating Agent |

| Zirconium(IV) chloride | Lewis Acid Catalyst |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) | Catalyst |

| 2,2′-bipyridine | Ligand |

| D-(+)-camphorsulfonic acid (d-CSA) | Additive |

| Benzonitrile | Acyl Source |

| N-phenylamidine | Starting Material |

| α-chloro ketone | Reactant |

| [RuCl₂(p-cymene)]₂ | Ruthenium Catalyst Precursor |

| Molybdenum hexacarbonyl (Mo(CO)₆) | Carbon Monoxide Source |

| Trifluoroacetic acid (TFA) | Additive |

| Zinc bromide (ZnBr₂) | Additive |

| o-Alkynylated N,N-dialkylamine | Starting Material |

| 3-Acetylindole | Intermediate |

| Benzaldehyde | Reactant |

| Sodium hydroxide (NaOH) | Base Catalyst |

Claisen-Schmidt Condensation and Related Base-Catalyzed Processes

The Claisen-Schmidt condensation is a cornerstone reaction in organic synthesis for forming α,β-unsaturated carbonyl compounds. numberanalytics.comnumberanalytics.com This reaction involves the base-catalyzed condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org In the context of indole derivatives, this typically involves the reaction of a 3-acylindole (like 3-acetylindole) with an appropriate aldehyde or ketone.

The reaction mechanism proceeds via the formation of an enolate from the ketone under basic conditions. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the more stable, conjugated α,β-unsaturated ketone. numberanalytics.com

Commonly used bases and solvents can significantly influence the reaction's outcome. numberanalytics.com Sodium hydroxide in ethanol is a classic combination, though other bases like potassium hydroxide or organic bases can also be employed. numberanalytics.comnih.gov Solvent-free conditions using solid sodium hydroxide have also been reported to give quantitative yields for certain substrates. wikipedia.orgnih.gov

Table 1: Examples of Base and Solvent Systems in Claisen-Schmidt Condensation numberanalytics.com

| Base | Solvent | Typical Yield (%) |

| Sodium Hydroxide (NaOH) | Ethanol | 80 |

| Potassium Hydroxide (KOH) | Methanol (B129727) | 75 |

| Piperidine | Dichloromethane | 90 |

This table presents generalized data for the Claisen-Schmidt condensation to illustrate the impact of different reaction conditions.

Strategic Condensations with 1H-Indole-3-Carboxaldehydes

A primary and versatile route to indole-based α,β-unsaturated ketones involves using 1H-indole-3-carboxaldehyde as a key starting material. ekb.eg This aldehyde, readily prepared in high purity and yield via methods like the Vilsmeier-Haack reaction, serves as the electrophilic partner in condensation reactions. ekb.eg

The reaction of 1H-indole-3-carboxaldehyde with various aryl or alkyl methyl ketones in the presence of a base, such as aqueous alkali or piperidine, leads to the formation of the corresponding α,β-unsaturated ketones. ekb.eg These products are valuable precursors for the synthesis of a wide array of biologically important heterocyclic compounds. ekb.eg

Table 2: Synthesis of Indole α,β-Unsaturated Ketones from 1H-Indole-3-carboxaldehyde ekb.eg

| Ketone Reactant | Base/Solvent | Product |

| Acetophenone | NaOH / Ethanol | (E)-1-(1H-indol-3-yl)-3-phenylprop-2-en-1-one |

| Acetone | KOH / Methanol | (E)-4-(1H-indol-3-yl)but-3-en-2-one |

| Cyclohexanone | Piperidine / Dichloromethane | (E)-2-(1H-indole-3-carbonyl)cyclohexan-1-one |

This table provides illustrative examples of condensation reactions starting from 1H-indole-3-carboxaldehyde.

Gold-Catalyzed Tandem Oxidation-Migration for α-Indol-3-yl α,β-Unsaturated Carbonyl Compounds

A more recent and sophisticated approach involves the use of gold catalysis to synthesize α-indol-3-yl α,β-unsaturated carbonyl compounds. researchgate.net This method utilizes 3-propargyl indoles as starting materials, which undergo a gold-catalyzed tandem oxidation and 1,2-indole migration sequence in the presence of an oxidant like pyridine (B92270) N-oxide. researchgate.net

The specific reaction pathway depends on whether the alkyne in the starting material is terminal or internal. researchgate.net The fine-tuning of the gold catalyst and the oxidant is crucial for the successful reaction of 3-propargyl indoles bearing different substituents. researchgate.net This methodology provides a novel entry into α-indol-3-yl substituted systems, which are distinct from the more common 3-indolyl substituted α,β-unsaturated ketones.

Table 3: Gold-Catalyzed Synthesis of α-Indol-3-yl α,β-Unsaturated Carbonyls researchgate.net

| Starting Material (3-Propargyl Indole) | Gold Catalyst (mol%) | Oxidant | Reaction Time (h) | Isolated Yield (%) |

| Terminal Alkyne Derivative | 5 | Pyridine N-oxide (2 equiv.) | 3 | High |

| Internal Alkyne Derivative | 5 | Pyridine N-oxide (2 equiv.) | 6-24 | Moderate to High |

Data is generalized from findings on the tandem oxidation-migration reaction of 3-propargyl indoles. researchgate.net

Green Chemistry Approaches in the Synthesis of Indole Enones

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign methods for synthesizing indole derivatives, including enones. tandfonline.comresearchgate.net These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Key green methodologies applied to indole synthesis include:

Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and often leads to higher yields compared to conventional heating. tandfonline.comresearchgate.net

Use of Green Solvents: Water is an ideal green solvent, and catalyst-free, three-component reactions in water have been developed for synthesizing certain indole-containing heterocycles. bohrium.comresearchgate.net

Ionic Liquids: Ionic liquids are gaining attention as recyclable catalysts and solvents due to their negligible vapor pressure and high chemical stability. nih.govgoogle.com Brønsted acid ionic liquids have been shown to be efficient and reusable catalysts for the Michael addition of indoles to α,β-unsaturated ketones, a related reaction for preparing β-indolylketones. nih.gov

Solvent-Free Reactions: Performing reactions without a solvent, for example by grinding solid reactants with a catalyst, represents a highly efficient and green approach. nih.gov

These green strategies are increasingly being adopted to replace traditional methods that often rely on volatile organic solvents and harsh reaction conditions. researchgate.netnewhaven.edu

Chemical Reactivity and Mechanistic Transformations of 1 1h Indol 3 Yl 2 Methylprop 2 En 1 One

Conjugate Addition Reactions (Michael Additions)

The Michael addition, a cornerstone of carbon-carbon bond formation, is a prominent reaction pathway for 1-(1H-indol-3-yl)-2-methylprop-2-en-1-one. wikipedia.org This reaction involves the 1,4-addition of a nucleophile to the α,β-unsaturated carbonyl system. masterorganicchemistry.comyoutube.com

Nucleophilic Addition to the α,β-Unsaturated Carbonyl System

The α,β-unsaturated ketone functional group in this compound serves as an excellent Michael acceptor. wikipedia.org The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. A common nucleophile in this context is another indole (B1671886) molecule, which acts as the Michael donor. researchgate.net The reaction leads to the formation of β-indolylketones, which are significant building blocks for various biologically active compounds and natural products. nih.gov

The general process can be described as the attack of a nucleophile on the β-carbon of the conjugated system. This is followed by a series of steps involving proton transfer to yield the final 1,4-adduct. libretexts.org

Regioselectivity of Indole Addition at the C-3 Position

When indole acts as a nucleophile in the Michael addition, the reaction exhibits high regioselectivity. The substitution occurs almost exclusively at the C-3 position of the indole nucleus. researchgate.netnus.edu.sg This preference is attributed to the high electron density at the C-3 position, which possesses an enamine-like character, making it the most nucleophilic site of the indole ring. researchgate.netbeilstein-journals.org The attack from the C-3 position leads to the formation of a stable intermediate that can then rearomatize to give the final product. Additions at the N-1 position (N-alkylation) are generally not observed under these conditions. researchgate.netnus.edu.sg This inherent reactivity makes the Michael addition a reliable method for the C-3 functionalization of indoles. rsc.org

Catalysis in Michael Additions: Brønsted Acid Ionic Liquids, Iodine, Metal Salts, and Organocatalysts

To facilitate the conjugate addition of indoles to α,β-unsaturated ketones like this compound, various catalytic systems have been developed to enhance reaction rates and yields.

Brønsted Acid Ionic Liquids: These catalysts, such as [PyN(CH2)4SO3H][p-CH3PhSO3], have proven to be highly efficient for this transformation. nih.govresearchgate.net They offer several advantages, including high product yields, mild reaction conditions, operational simplicity, and the potential for catalyst recycling and reuse without a significant loss of activity. nih.govmdpi.com Ionic liquids that combine both Lewis and Brønsted acidic sites have also been synthesized and shown to be very effective. mdpi.comnih.gov

Iodine: Molecular iodine is an inexpensive, readily available, and effective catalyst for the Michael addition of indoles. researchgate.netresearchgate.net The reactions can often be carried out under mild, solvent-free conditions at room temperature, affording excellent yields of the corresponding adducts. nus.edu.sgnih.gov Iodine's catalytic role is a subject of study, with evidence suggesting it functions as a Lewis acid through halogen bonding. acs.orgresearchgate.net

Metal Salts: A wide array of Lewis acidic metal salts can catalyze this reaction. Examples include salts and complexes of scandium (Sc(OTf)3), bismuth (Bi(OTf)3, Bi(NO3)3), hafnium (HfCl4), indium (InBr3), gallium (GaCl3, GaI3), copper (Cu(OTf)2), and zirconium (Zr(OtBu)4). nih.govresearchgate.net These catalysts activate the enone, increasing its electrophilicity and facilitating the nucleophilic attack by the indole. Boron-based Lewis acids like B(C6F5)3 are also effective. acs.org

Organocatalysts: Asymmetric organocatalysis has emerged as a powerful tool for achieving enantioselective Michael additions. nih.gov Chiral thiourea (B124793) derivatives and dipeptides can act as bifunctional catalysts, activating both the indole nucleophile and the enone electrophile through hydrogen bonding to control the stereochemical outcome of the reaction. nih.govmdpi.comnih.gov This approach is valuable for synthesizing chiral N-alkylated indoles and molecules with quaternary carbon centers. nih.govnih.gov

Interactive Table of Catalysts for Michael Addition of Indoles to Enones

| Catalyst Type | Specific Examples | Key Advantages |

|---|---|---|

| Brønsted Acid Ionic Liquids | [PyN(CH2)4SO3H][p-CH3PhSO3] | High yields, catalyst recyclability, mild conditions. nih.govresearchgate.net |

| Iodine | Molecular Iodine (I2) | Inexpensive, solvent-free conditions, mild. nus.edu.sgresearchgate.net |

| Metal Salts (Lewis Acids) | Sc(OTf)3, Bi(OTf)3, GaCl3, Cu(OTf)2 | High efficiency, activation of the enone. nih.govresearchgate.net |

| Organocatalysts | Chiral Thioureas, Dipeptides | Enantioselectivity, bifunctional activation. nih.govmdpi.comnih.gov |

Proposed Reaction Mechanisms for Conjugate Additions

The mechanism of the Michael addition depends on the catalyst employed.

Acid Catalysis (Brønsted or Lewis Acid): In the presence of an acid catalyst (e.g., a Brønsted acid ionic liquid, iodine, or a metal salt), the reaction is initiated by the coordination of the catalyst to the carbonyl oxygen of the α,β-unsaturated ketone. nih.govmdpi.com This coordination enhances the electrophilicity of the conjugated system, particularly at the β-carbon. The electron-rich C-3 position of the indole then performs a nucleophilic attack on this activated β-carbon, forming a new carbon-carbon bond and an enolate intermediate. mdpi.comacs.org A subsequent proton transfer and tautomerization step regenerates the aromaticity of the indole ring and the carbonyl group, yielding the final β-indolylketone product and regenerating the catalyst. nih.govlibretexts.org For iodine catalysis specifically, a halogen-bond activation mechanism, where the iodine molecule acts as a halogen-bond donor to the carbonyl oxygen, is considered more likely than catalysis by in situ generated hydroiodic acid (HI). acs.orgresearchgate.net

Organocatalysis: In bifunctional organocatalysis, such as with a chiral thiourea derivative, the catalyst typically activates both reactants simultaneously. The thiourea moiety can form hydrogen bonds with the carbonyl oxygen of the Michael acceptor, increasing its electrophilicity. nih.gov Concurrently, a basic site on the catalyst (e.g., a tertiary amine) can interact with the N-H proton of the indole, increasing its nucleophilicity. nih.gov This dual activation within a chiral scaffold orients the reactants, leading to a highly controlled, enantioselective bond formation. nih.govnih.gov

Cycloaddition Reactions

Beyond addition reactions, the indole scaffold is capable of participating in cycloaddition reactions, which offer a powerful strategy for constructing complex, fused-ring systems.

Intramolecular [3+2] Cycloaddition Pathways of Indole Derivatives

The C2-C3 double bond of the indole ring can act as a dipolarophile in [3+2] cycloaddition reactions. These dearomative processes provide access to highly functionalized indoline (B122111) frameworks, such as cyclopenta[b]indoles, which are core structures in many natural products. nih.govmdpi.comacs.org

In a typical pathway, an indole derivative is reacted with a three-atom component, such as a vinyldiazo species or a donor-acceptor cyclopropane. nih.govmdpi.com The reaction can be promoted by photocatalysis or transition metal catalysis (e.g., using nickel or chromium complexes). nih.govmdpi.com The mechanism often involves the initial oxidation of the indole to a radical cation. nih.gov This is followed by a nucleophilic attack from the three-carbon synthon at the C-3 position of the indole radical cation. Subsequent intramolecular cyclization and ring closure lead to the formation of the five-membered ring fused to the indoline core. nih.govmdpi.com These reactions are often highly regioselective and can be rendered diastereoselective, providing a direct route to stereochemically rich polycyclic indole alkaloids. researchgate.net

Pyrroloindole Systems, Pyrane, Pyrazoline, Oxazoline, and Pyridine (B92270) Derivatives

Pyrroloindole Systems: The synthesis of pyrrolo[1,2-a]indoles, a significant class of fused heterocycles, can be achieved from indole precursors. rsc.orgrsc.orgnih.gov One strategy involves a radical-initiated cascade cyclization. For instance, a radical cascade cyanoisopropylation/cyclization of 2,2′-azobis(2-methylpropionitrile) (AIBN) with a 1-methacryloyl-3-phenyl-1H-indole-2-carbonitrile has been shown to produce various pyrrolo[1,2-a]indol-3-ones in good to excellent yields. rsc.org Another approach is a Brønsted acid-catalyzed cascade reaction involving a Friedel-Crafts alkenylation followed by a 1,6-addition and condensation, which provides efficient access to highly functionalized 9H-pyrrolo[1,2-a]indoles. nih.gov Domino palladium-catalyzed reactions of indol-2-ylmethyl acetates with 1,3-dicarbonyl derivatives also offer a straightforward route to polysubstituted 1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-ones. mdpi.com

Pyrane Derivatives: The α,β-unsaturated ketone moiety in indole-3-propenones is a suitable precursor for the formation of pyran-fused indoles. These syntheses often rely on multicomponent reactions under green conditions, utilizing reusable catalysts. nih.gov For example, the reaction of an indole derivative with suitable partners can lead to the formation of a pyran ring fused to the indole core. The synthesis of spiro[fused pyran-4,3′-indoline]-3-carbonitriles has also been reported, highlighting the versatility of indole derivatives in constructing complex spirocyclic systems. researchgate.net

Pyrazoline Derivatives: The reaction of α,β-unsaturated ketones with hydrazines is a classical and efficient method for the synthesis of pyrazolines. niscpr.res.inresearchgate.netresearchgate.net Specifically, indolyl chalcones, which are structurally analogous to this compound, react with hydrazine (B178648) hydrate (B1144303) to yield indolyl-substituted pyrazolines. niscpr.res.in For instance, a series of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives have been prepared through the hydrazinolysis of ethyl 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylates. nih.gov This reaction proceeds via a Michael addition of the hydrazine to the enone system, followed by an intramolecular cyclization and dehydration.

| Reactant 1 | Reactant 2 | Fused Heterocycle | Key Reaction Type |

| Indole α,β-unsaturated ketone | Hydrazine | Pyrazoline-fused indole | Michael addition-cyclization |

| Indol-2-ylmethyl acetate (B1210297) | 1,3-Dicarbonyl compound | Pyrrolo[1,2-a]indol-3-one | Domino Palladium-Catalysis |

| 1-Methacryloyl-3-phenyl-1H-indole-2-carbonitrile | AIBN | Pyrrolo[1,2-a]indol-3-one | Radical cascade cyclization |

| Indole derivative | Multicomponent reagents | Pyrane-fused indole | Multicomponent reaction |

Oxazoline Derivatives: While specific examples starting directly from this compound are not prevalent in the literature, the general synthesis of oxazolines often involves the cyclization of β-amino alcohols or the reaction of enamides. Given the reactivity of the enone system, it is conceivable that derivatization to introduce the necessary functionalities could lead to the formation of oxazoline-fused indole systems.

Pyridine Derivatives: The construction of pyridine rings fused to an indole core can be achieved through various synthetic strategies. One approach involves the coupling of β-enamine carbonyls with a C1 source to assemble the pyridine ring. mdpi.com Another method utilizes the reaction of α,β-unsaturated enyne ketones to form polysubstituted pyridines. researchgate.net While not directly starting from this compound, these methods illustrate the potential for transforming the enone functionality into a pyridine ring. The development of pyridine-indole hybrids as potent inhibitors of enzymes like CYP17A1 underscores the pharmacological importance of this heterocyclic combination. nih.gov

Derivatization Strategies for Indole α,β-Unsaturated Ketones

The α,β-unsaturated ketone moiety in this compound is a prime target for a variety of derivatization reactions. These transformations can modify the electronic and steric properties of the molecule, providing access to a wide range of analogs with potentially altered biological activities.

Michael Addition: The conjugated system is highly susceptible to Michael addition reactions, where a nucleophile adds to the β-carbon of the enone. researchgate.net This is a versatile method for carbon-carbon and carbon-heteroatom bond formation. A wide range of nucleophiles, including enolates, amines, thiols, and organometallic reagents, can be employed. Organocatalytic intramolecular Michael additions have been developed for the asymmetric synthesis of 2,3-disubstituted indolines. rsc.org N-heterocyclic carbenes have also been shown to catalyze intramolecular Michael reactions with high diastereo- and enantioselectivity. nih.gov

| Nucleophile | Reaction Type | Product Type |

| Enolates, Amines, Thiols | Michael Addition | β-substituted ketone |

| Organolithium reagents | Michael Addition | β-alkylated ketone |

| (Internal) Amine | Intramolecular Michael Addition | Fused heterocyclic system |

Epoxidation: The electron-deficient double bond of the enone can be subjected to epoxidation to form a chiral epoxide. mdpi.com This transformation introduces a highly reactive three-membered ring, which can be further manipulated to install various functional groups. Chemo-enzymatic methods have been developed for the synthesis of chiral epoxides from related α,β-unsaturated carbonyl compounds. mdpi.com

Reduction: The enone system offers two sites for reduction: the carbon-carbon double bond and the carbonyl group. Selective reduction of the double bond can be achieved using catalytic hydrogenation or dissolving metal reductions, leading to the corresponding saturated ketone. The carbonyl group can be selectively reduced to a hydroxyl group using reagents like sodium borohydride, often yielding the allylic alcohol. The complete reduction of both the double bond and the carbonyl group can also be accomplished under more forcing conditions.

Other Electrophilic and Nucleophilic Transformations at the Indole Nucleus

The indole nucleus itself is a reactive aromatic system that can undergo both electrophilic and nucleophilic transformations. The presence of the electron-withdrawing 3-acyl group in this compound significantly influences the reactivity of the indole ring.

Electrophilic Substitution: The indole ring is electron-rich and readily undergoes electrophilic aromatic substitution, with the C3 position being the most nucleophilic. researchgate.netquimicaorganica.orgic.ac.uk However, in 3-acylindoles, the C3 position is blocked. This deactivates the pyrrole (B145914) ring towards electrophilic attack and can direct substitution to other positions, such as the C2, C5, or C6 positions of the indole nucleus, although generally requiring harsher conditions. For example, Friedel-Crafts acylation of a BN-fused indole analog occurs at the C3 position, but with this position occupied, other sites would be targeted. nih.gov

Nucleophilic Transformations: While the indole ring itself is generally not susceptible to nucleophilic attack, 3-acylindoles can undergo nucleophilic addition reactions that involve the indole nucleus. For instance, the reaction of 3-acylindoles with Grignard reagents can lead to the stereoselective synthesis of highly substituted indolines. nih.govfigshare.com This reaction proceeds through a nucleophilic attack on the carbonyl group, followed by a rearrangement that involves the indole ring, leading to a dearomatization of the pyrrole moiety. Furthermore, the N-H proton of the indole is acidic and can be removed by a base, allowing for N-alkylation or N-acylation, which represents a nucleophilic attack by the indole nitrogen.

| Reaction Type | Reagent | Site of Attack | Product |

| Electrophilic Substitution | Electrophile (e.g., nitrating or halogenating agent) | C2, C5, or C6 of indole ring | Substituted indole derivative |

| Nucleophilic Addition | Grignard Reagent | C2 of indole ring (after initial attack on carbonyl) | Substituted indoline |

| N-Alkylation/Acylation | Alkyl/Acyl Halide (with base) | N1 of indole ring | N-substituted indole |

Stereoselective and Asymmetric Synthesis of Chiral 1 1h Indol 3 Yl 2 Methylprop 2 En 1 One Analogues

Chiral Catalyst-Mediated Enantioselective Approaches

The enantioselective functionalization of indoles can be effectively achieved through catalysis by chiral metal complexes or organocatalysts. nih.gov These catalysts activate substrates and control the stereochemical outcome of the reaction.

One prominent strategy is the use of chiral Brønsted acids, such as BINOL-based phosphoric acids, which can activate α,β-unsaturated ketones toward nucleophilic attack by indoles. nih.gov For instance, the reaction between indole (B1671886) and chalcones, catalyzed by a chiral phosphoric acid, yields Michael-type adducts with moderate to good efficiency and enantioselectivity. nih.gov Similarly, chiral amine catalysts, like imidazolidinones, facilitate the conjugate addition of indoles to α,β-unsaturated aldehydes via iminium ion activation, achieving high yields and excellent enantiocontrol. acs.orgprinceton.edu

Metal-based chiral Lewis acids have also proven effective. Complexes of Zirconium(IV)-BINOL, for example, catalyze the Friedel-Crafts alkylation of indoles with non-chelating β-substituted α,β-enones, affording products with high yields and enantiomeric excesses (ee) often exceeding 95%. acs.org Another example involves copper(I) complexes with chiral aziridine-phosphine ligands, which have been used for the asymmetric Friedel-Crafts alkylation of indoles with β-nitrostyrene, yielding products with good enantioselectivities. nih.govmdpi.com

| Catalyst Type | Electrophile | Key Features | Yield | ee (%) | Reference |

|---|---|---|---|---|---|

| (R)-BINOL-Zr(IV) Complex | β-Substituted α,β-enone | Effective with simple enones | Good | >95 | acs.org |

| Chiral Imidazolidinone | α,β-Unsaturated aldehyde | Iminium ion catalysis | 70-97% | 84-97 | acs.org |

| BINOL-based Phosphoric Acid | Chalcone (B49325) | Brønsted acid catalysis | up to 98% | up to 52 | nih.gov |

| (CuOTf)₂·C₆H₆ / Aziridine-phosphine | β-Nitrostyrene | Copper(I) Lewis acid catalysis | ~80% | ~80 | mdpi.com |

Asymmetric Dearomatization (CADA) of Substituted Indoles

Catalytic asymmetric dearomatization (CADA) has emerged as a powerful strategy for the synthesis of complex, three-dimensional molecules from planar aromatic starting materials. nih.govthieme-connect.com This approach disrupts the aromaticity of the indole ring to create spirocyclic or fused-ring systems containing stereogenic centers.

One method involves the intramolecular dearomative Michael addition of indolyl enones catalyzed by a chiral phosphoric acid. acs.orgacs.org This process yields enantioenriched spiro-indolenines that possess a quaternary stereocenter. acs.orgacs.org Another strategy is the palladium-catalyzed intramolecular reductive Heck reaction, which achieves a highly enantioselective arylative dearomatization of indoles to produce optically active indolines with C2-quaternary stereocenters. nih.gov

Furthermore, cascade reactions can lead to complex spiroindoline skeletons. For example, a chiral phosphoric acid can catalyze a cascade enamine isomerization/spirocyclization/dearomatization sequence of an indolyl dihydropyridine (B1217469) substrate to construct spiroindolines in a diastereoselective and enantioselective manner. acs.org These dearomatization reactions provide rapid access to enantioenriched spirooxindoles and other valuable polycyclic scaffolds. thieme-connect.comresearchgate.net

Chiral Anion Catalysis for β-Indolyl Cyclopentenamide Formation

Chiral anion catalysis is a sophisticated strategy that utilizes a chiral anion, typically generated from a strong chiral Brønsted acid like a phosphoric acid, to control the stereochemical outcome of a reaction. This methodology has been successfully applied to the regioselective and enantioselective synthesis of β-indolyl cyclopentenamides. nih.govresearchgate.net

The key to this approach is the generation of a chiral anion-paired, ketone-type α,β-unsaturated iminium intermediate from an α-hydroxy enamide precursor. nih.gov The chiral phosphoric acid catalyst facilitates this transformation and creates a defined chiral environment. The indole nucleophile then adds to the β-position of the activated cyclopentenone system. nih.gov Mechanistic studies suggest that the phosphoric acid catalyst mediates multiple, concurrent pathways for the isomerization of an initial aza-allyl cation into the crucial α,β-unsaturated iminium intermediate, which then undergoes the stereocontrolled conjugate addition. nih.gov This method provides a versatile chiral building block for further synthetic transformations. nih.gov

Enantioselective Conjugate Addition of Indoles to α,β-Unsaturated Ketones

The enantioselective conjugate addition of indoles to α,β-unsaturated ketones, a type of asymmetric Friedel-Crafts alkylation, is a fundamental and atom-economical method for creating a C-C bond at the indole C3-position. nih.govresearchgate.net A wide array of catalysts has been developed to facilitate this transformation with high stereocontrol. scirp.orgacs.orgnih.gov

Chiral phosphoric acids are highly effective Brønsted acid catalysts for this reaction. nih.govnih.gov They activate the enone by protonating the carbonyl oxygen, which lowers the LUMO of the Michael acceptor and facilitates the nucleophilic attack of the indole. The chiral environment provided by the catalyst's substituents directs the approach of the indole, leading to high enantioselectivity. nih.gov

Organocatalysis through iminium ion formation is another powerful strategy, particularly for reactions involving α,β-unsaturated aldehydes. acs.orgprinceton.edu Chiral secondary amines, such as imidazolidinones, react reversibly with the aldehyde to form a chiral iminium ion, which is a more potent electrophile and undergoes enantioselective attack by the indole. acs.orgprinceton.edu

Additionally, chiral Lewis acid catalysis, employing metal complexes of copper or zirconium, has been extensively explored. acs.orgrsc.org These catalysts coordinate to the carbonyl group of the enone, activating it for the conjugate addition while the chiral ligands enforce a stereoselective outcome. acs.org

| Catalyst System | Activation Mode | Typical Electrophile | Reference |

|---|---|---|---|

| Chiral Phosphoric Acids | Brønsted Acid Catalysis (H-bonding) | α,β-Unsaturated Ketones (Chalcones) | nih.govnih.gov |

| Chiral Secondary Amines (e.g., Imidazolidinones) | Iminium Ion Catalysis | α,β-Unsaturated Aldehydes | acs.orgprinceton.edu |

| Zr(IV)-BINOL Complexes | Lewis Acid Catalysis | α,β-Unsaturated Ketones | acs.org |

| Cu(I)-Chiral Phosphine Complexes | Lewis Acid Catalysis | β-Nitrostyrenes | nih.gov |

Synthesis of N-N Axially Chiral Indole Compounds

Axial chirality, arising from restricted rotation around a bond, represents a distinct stereochemical challenge. The synthesis of N-N axially chiral biheteroaryls, including bisindoles, is a burgeoning field due to their presence in natural products and potential use as chiral ligands. rsc.orgnih.gov

Several catalytic strategies have been developed to construct these atropisomers. One approach involves the de novo construction of one of the indole rings. A palladium-catalyzed cascade condensation/N-arylation reaction has been used to generate a wide variety of N-N axially chiral bisindoles with excellent enantioselectivities. nih.govresearchgate.net Organocatalytic methods have also been successful; for example, a chiral phosphoric acid can catalyze the formal (3+2) cycloaddition of indole-based enaminones with 2,3-diketoesters, leading to axially chiral N,N'-bisindoles. nih.govresearchgate.net

Another strategy is the atroposelective N-acylation of N-aminoindoles with carboxylic anhydrides, catalyzed by a chiral isothiourea (ITU), which produces N-N axially chiral indole derivatives in high yields and enantioselectivities. rsc.orgrsc.org Additionally, a cooperative catalytic system using a chiral phosphoric acid and InBr₃ has been shown to effect a highly atroposelective indolization, yielding 1,1′-pyrrole-indoles and bisindoles bearing a chiral N-N axis. acs.org These methods provide access to novel molecular scaffolds with significant potential in asymmetric catalysis and materials science. nih.govrsc.orgnih.gov

Advanced Spectroscopic and Computational Investigations for Mechanistic Elucidation and Structural Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of organic molecules like 1-(1H-indol-3-yl)-2-methylprop-2-en-1-one. While specific experimental spectra for this exact compound are not widely published, its structure can be confidently assigned through a combination of 1D (¹H and ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC).

The ¹H NMR spectrum is expected to show distinct signals for the indole (B1671886) N-H proton, the aromatic protons of the indole ring, the vinylic protons, and the methyl group protons. The indole N-H proton typically appears as a broad singlet at a high chemical shift (>10 ppm). The aromatic protons would resonate in the 7.0-8.5 ppm region, with their multiplicity determined by spin-spin coupling. The two vinylic protons on the prop-2-en-1-one moiety would appear as singlets due to the absence of adjacent protons, and the methyl protons would also present as a singlet.

The ¹³C NMR spectrum would complement this data, showing characteristic signals for the carbonyl carbon (~180-190 ppm), the sp² carbons of the alkene and indole ring, and the sp³ carbon of the methyl group. The full assignment of proton and carbon signals can be unambiguously confirmed using 2D NMR. For instance, Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals long-range (2-3 bond) couplings, which is critical for connecting the indole core to the 2-methylprop-2-en-1-one substituent via the carbonyl group.

In mechanistic studies, NMR is invaluable for monitoring reaction progress. For reactions involving the enone system, such as Michael additions or cycloadditions, the disappearance of the characteristic vinylic proton and carbon signals and the appearance of new signals corresponding to the product can be tracked over time to determine reaction kinetics and identify potential intermediates.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is predicted based on values for structurally similar indole chalcone (B49325) derivatives.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Indole N-H | > 10.0 (br s) | - |

| Indole C2-H | ~8.2 (s) | ~137 |

| Indole C4-H | ~8.4 (d) | ~126 |

| Indole C5, C6, C7-H | 7.2-7.5 (m) | ~121-124 |

| Vinylic CH₂ | ~5.5 (s), ~6.0 (s) | ~128 |

| Methyl CH₃ | ~2.1 (s) | ~20 |

| Carbonyl C=O | - | ~185 |

| C-alkene (quaternary) | - | ~145 |

| Indole C3, C3a, C7a | - | ~115, ~127, ~136 |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within this compound. These two methods are complementary; FT-IR measures the absorption of infrared radiation by vibrating bonds, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

The FT-IR spectrum is expected to be dominated by several characteristic absorption bands. A sharp, medium-intensity band around 3300-3400 cm⁻¹ would correspond to the N-H stretching vibration of the indole ring. The conjugated carbonyl (C=O) group stretch would produce a strong, sharp peak in the region of 1640-1660 cm⁻¹. The C=C stretching vibration of the alkene is expected around 1610-1630 cm⁻¹, while the aromatic C=C stretching vibrations from the indole ring would appear in the 1450-1600 cm⁻¹ range.

Raman spectroscopy would provide complementary data. The symmetric vibrations of the non-polar aromatic and alkene C=C bonds, which are often weak in the IR spectrum, typically yield strong signals in the Raman spectrum. This makes Raman particularly useful for analyzing the carbon framework of the molecule. The combination of both techniques allows for a comprehensive vibrational assignment and structural confirmation. researchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| N-H (Indole) | Stretch | 3300-3400 (Medium, Sharp) | Weak |

| C-H (Aromatic) | Stretch | 3000-3100 (Medium) | Strong |

| C=O (Ketone) | Stretch | 1640-1660 (Strong, Sharp) | Medium |

| C=C (Alkene) | Stretch | 1610-1630 (Medium) | Strong |

| C=C (Aromatic) | Stretch | 1450-1600 (Multiple Bands) | Strong |

| C-N (Indole) | Stretch | 1200-1350 (Medium) | Medium |

Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the molecular properties of compounds like this compound. nih.govnih.gov Calculations, typically performed using functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately predict the molecule's ground-state geometry, electronic structure, and vibrational frequencies. nih.govnih.gov

DFT geometry optimization provides key structural parameters, including bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap indicates the chemical stability and electronic excitation properties of the molecule. For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO would be distributed over the α,β-unsaturated ketone system, marking it as the primary site for nucleophilic attack.

Furthermore, DFT is instrumental in analyzing reaction pathways. By calculating the energies of reactants, products, and transition states, DFT can elucidate reaction mechanisms and determine activation barriers, providing a theoretical basis for the observed chemical reactivity and regioselectivity. nih.gov

Table 3: Representative Geometrical Parameters Calculated by DFT for the Enone Bridge Values are based on DFT calculations of structurally similar indole enones. nih.gov

| Parameter | Description | Calculated Value |

|---|---|---|

| r(C=O) | Carbonyl bond length | ~1.25 Å |

| r(C=C) | Alkene bond length | ~1.35 Å |

| r(C-C) | Single bond between C=C and C=O | ~1.48 Å |

| ∠(C-C=O) | Bond angle at carbonyl carbon | ~121° |

| τ(C=C-C=O) | Dihedral angle (planarity) | ~0-10° (s-cis/s-trans) |

Molecular Electron Density Theory (MEDT) offers a modern framework for understanding chemical reactivity, positing that changes in electron density, rather than molecular orbital interactions, govern reaction feasibility. encyclopedia.pub This approach is particularly useful for analyzing polar reactions involving the enone moiety of this compound.

Through MEDT, the reaction mechanism is studied by analyzing the topology of the electron localization function (ELF) and conceptual DFT-derived indices like the global electrophilicity (ω) and nucleophilicity (N) indices. The analysis of Global Electron Density Transfer (GEDT) at the transition state indicates the polarity of the reaction. rsc.org For a reaction such as a Michael addition to the enone, MEDT would analyze the flow of electron density from the nucleophile to the electrophilic β-carbon of the enone. This allows for a detailed, quantitative description of bond formation and breaking processes, classifying the mechanism and explaining the observed regio- and stereoselectivity. rsc.org

Non-Covalent Interaction (NCI) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are computational tools used to investigate weaker intermolecular forces that dictate the supramolecular chemistry and solid-state packing of molecules. dntb.gov.uaresearchgate.net

The NCI method visualizes non-covalent interactions in real space based on the electron density and its derivatives, typically represented as Reduced Density Gradient (RDG) plots. youtube.com These plots reveal regions of hydrogen bonding, van der Waals interactions, and steric repulsion. For this compound, NCI analysis would be used to visualize the N-H···O hydrogen bonds between the indole donor and the carbonyl acceptor of neighboring molecules, as well as potential C-H···π and π-π stacking interactions involving the indole rings. nih.gov

QTAIM, developed by Richard Bader, analyzes the topology of the electron density (ρ) to define atoms, bonds, and molecular structure. orientjchem.org By locating bond critical points (BCPs) between interacting atoms, QTAIM can characterize and quantify the strength of both covalent and non-covalent bonds. nih.gov The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP of an intermolecular contact (e.g., a hydrogen bond) provide quantitative evidence of its existence and an estimation of its strength. dntb.gov.uaorientjchem.org

X-ray Crystallographic Analysis for Absolute and Relative Stereochemistry

Single-crystal X-ray crystallography is the definitive technique for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. Although a crystal structure for this compound has not been reported, this method would provide unambiguous proof of its molecular conformation, configuration, and packing.

Furthermore, X-ray analysis reveals the details of intermolecular interactions in the crystal lattice. It would precisely map the hydrogen bonding network formed by the indole N-H donor and the carbonyl oxygen acceptor, as well as other weaker interactions like C-H···π and π-π stacking, which stabilize the crystal structure. nih.govmdpi.com While the parent molecule is achiral, for any chiral derivatives, X-ray crystallography is the gold standard for determining both relative and absolute stereochemistry.

Table 4: Representative X-ray Crystallographic Data for an Analogous Indole Enone Data is based on the reported crystal structure of (E)-3-(1H-indol-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one. nih.govnih.gov

| Parameter | Description | Typical Value |

|---|---|---|

| Crystal System | - | Monoclinic / Orthorhombic |

| Space Group | - | P2₁/c / Pbca |

| Enone Conformation | Torsion angle (C=C-C=O) | s-cis or s-trans |

| Indole-Enone Twist | Dihedral angle between planes | 10-40° |

| Hydrogen Bond (D···A) | N-H···O distance | 2.8 - 3.2 Å |

| Hydrogen Bond (D-H···A) | N-H···O angle | 150 - 170° |

Biological Mechanisms of Action and Structure Activity Relationships Sar for Indole α,β Unsaturated Ketones

Mechanistic Basis of Anticancer Activity

Indole (B1671886) α,β-unsaturated ketones have emerged as a promising class of anticancer agents due to their ability to interact with multiple cellular targets involved in cancer cell proliferation and survival.

A primary mechanism of anticancer activity for many indole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. mdpi.comnih.gov These compounds often bind to the colchicine binding site on β-tubulin, which leads to the destabilization of microtubules. nih.govmdpi.com This disruption of the microtubule network results in mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis. nih.govnih.gov The indole moiety plays a crucial role in binding to the colchicine site, with modifications to the indole ring and the α,β-unsaturated ketone system influencing the inhibitory potency. mdpi.com For instance, certain arylthioindole derivatives have been shown to be potent inhibitors of tubulin polymerization. nih.gov

Structure-activity relationship (SAR) studies have revealed that the substitution pattern on the indole nucleus and the aromatic ring of the chalcone-like structure are critical for tubulin inhibitory activity. For example, 6- and 7-heterocyclyl-1H-indole derivatives have demonstrated potent inhibition of tubulin polymerization. mdpi.com

Table 1: Tubulin Polymerization Inhibition by Indole Derivatives

| Compound | Target | IC50 (µM) | Cell Line | Reference |

|---|---|---|---|---|

| Indole Derivative 1k | Tubulin Polymerization | 0.58 ± 0.06 | MCF-7 | mdpi.com |

| Fused Indole Derivative 21 | Tubulin Polymerization | 0.15 ± 0.07 | - | nih.gov |

| Benzimidazole-Indole Derivative 9 | Tubulin Polymerization | 1.5 ± 0.56 | - | nih.gov |

| Bis-indole Derivative 20 | Tubulin Polymerization | 7.5 | - | mdpi.com |

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are critical for DNA replication, transcription, and repair. researchgate.netnih.gov Indole derivatives, including indole-chalcones, have been identified as inhibitors of both topoisomerase I and topoisomerase II. nih.govnih.govresearchgate.net Unlike topoisomerase poisons that stabilize the enzyme-DNA cleavage complex, some of these indole compounds act as catalytic inhibitors, preventing the enzyme from performing its function without trapping it on the DNA. nih.govmdpi.com The inhibition of topoisomerase activity leads to DNA damage and the induction of apoptosis in cancer cells. mdpi.com

SAR studies on heteroaromatic chalcones have shown that specific substitutions can lead to potent topoisomerase II inhibitory activity. researchgate.net

Table 2: Topoisomerase II Inhibition by Chalcone (B49325) Derivatives

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Pauferrol A (Chalcone trimer) | Topoisomerase II | 2.1 | nih.gov |

| Heteroaromatic Chalcone 9 | Topoisomerase II | - (90% inhibition at 100 µM) | researchgate.net |

| Heteroaromatic Chalcone 11 | Topoisomerase II | - (90% inhibition at 100 µM) | researchgate.net |

| Heteroaromatic Chalcone 13 | Topoisomerase II | - (90% inhibition at 100 µM) | researchgate.net |

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. nih.gov The inhibition of HDACs is a validated strategy in cancer therapy. researchgate.net Indole-based hydroxamic acid derivatives have been developed as potent HDAC inhibitors, showing activity against class I and II HDACs. nih.govresearchgate.net These compounds typically feature a cap group that interacts with the rim of the HDAC active site, a zinc-binding group such as hydroxamic acid, and a linker connecting these two moieties. The indole ring often serves as the cap group. benthamdirect.comresearchgate.net

Sirtuins, a class of NAD+-dependent deacetylases (class III HDACs), are also implicated in cancer. nih.gov Several indole derivatives have been identified as inhibitors of sirtuins, particularly SIRT1 and SIRT2. nih.govnih.govresearchgate.net The inhibitory mechanism of some indole-based SIRT1 inhibitors involves binding after the release of nicotinamide from the enzyme, which prevents the release of the deacetylated peptide and O-acetyl-ADP-ribose. nih.govacs.org

Table 3: HDAC and Sirtuin Inhibition by Indole Derivatives

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| Indole-based hydroxamic acid 4o | HDAC1 | 1.16 | nih.gov |

| Indole-based hydroxamic acid 4o | HDAC6 | 2.30 | nih.gov |

| Indole-based hydroxamic acid 4k | HDAC1 | 115.20 | nih.gov |

| Indole-based hydroxamic acid 4k | HDAC6 | 5.29 | nih.gov |

| Indole-based SIRT1 Inhibitor | SIRT1 | 60-100 | nih.govacs.org |

Nuclear receptors are a family of ligand-activated transcription factors that regulate various physiological processes. nih.govnih.gov The orphan nuclear receptors NR4A1 (Nur77) and NR4A2 (Nurr1) have been identified as pro-oncogenic in several cancers. nih.govnih.gov Bis-indole derivatives have been shown to bind to the ligand-binding domains of NR4A1 and NR4A2, acting as antagonists or inverse agonists. nih.govmdpi.com This interaction can inhibit the transcriptional activity of these receptors, leading to reduced cancer cell growth and induction of apoptosis. nih.gov The aryl hydrocarbon receptor (AhR) is another nuclear receptor that can be modulated by indole compounds, although the direct interaction of 1-(1H-indol-3-yl)-2-methylprop-2-en-1-one with AhR is not well-documented.

The culmination of the aforementioned molecular interactions is often the induction of apoptosis, a form of programmed cell death. By inhibiting tubulin polymerization, modulating topoisomerase activity, or inhibiting HDACs and sirtuins, indole α,β-unsaturated ketones can trigger the intrinsic or extrinsic apoptotic pathways. nih.govnih.gov The induction of apoptosis is a key component of the anticancer efficacy of these compounds. mdpi.com

Mechanistic Basis of Antimicrobial Activity

The α,β-unsaturated ketone moiety present in this compound and related chalcones is a key structural feature for their antimicrobial activity. derpharmachemica.commdpi.comderpharmachemica.comnih.gov This electrophilic center can undergo a Michael addition reaction with nucleophilic groups present in microbial proteins and enzymes, such as the sulfhydryl group of cysteine residues. This covalent modification can lead to the inactivation of essential enzymes, disruption of cellular processes, and ultimately, microbial cell death.

The antimicrobial spectrum of indole-chalcone derivatives includes both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net The specific substitutions on the indole and aromatic rings can influence the potency and spectrum of antimicrobial activity. nih.gov

Enzyme Inhibition (e.g., FabH Condensing Enzyme)

A primary mechanism through which indole α,β-unsaturated ketones exert their antibacterial effects is via the inhibition of essential bacterial enzymes. One of the key targets identified is the β-ketoacyl-acyl carrier protein synthase III (FabH), a condensing enzyme that plays a crucial role in the initiation of fatty acid biosynthesis in bacteria. frontiersin.orgnih.gov The bacterial fatty acid synthesis (FASII) pathway is distinct from its mammalian counterpart (FASI), making it an attractive target for the development of selective antibacterial agents.

The α,β-unsaturated ketone moiety is a Michael acceptor, making it susceptible to nucleophilic attack by amino acid residues, such as cysteine, within the active site of enzymes. nih.gov This can lead to the formation of a covalent bond and subsequent irreversible inhibition of the enzyme. Studies on related indole derivatives have provided insights into this inhibitory mechanism. For instance, indole diketopiperazine alkaloids have shown significant binding affinity to the FabH protein from Escherichia coli. frontiersin.org While not α,β-unsaturated ketones themselves, the indole scaffold is a key feature for binding.

Table 1: Antibacterial Activity of Selected Indole Derivatives

| Compound Type | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 5-bromoindole-3-glyoxylamide | Staphylococcus aureus | 0.5–1 | nih.gov |

| 5-bromoindole-3-glyoxylamide | Enterococcus faecalis | 0.5–1 | nih.gov |

| Indole Chalcone Derivative | Staphylococcus aureus | 7.8 | nih.gov |

| Indole-3-carboxamido-polyamine Conjugate | Staphylococcus aureus | ≤ 0.28 µM | nih.gov |

| Indole-3-carboxamido-polyamine Conjugate | Acinetobacter baumannii | ≤ 0.28 µM | nih.gov |

Bacterial Membrane Disruption and Outer Membrane Permeabilization

In addition to enzyme inhibition, indole α,β-unsaturated ketones can exert their antibacterial effects by disrupting the integrity of bacterial cell membranes. The bacterial membrane is a critical barrier that maintains cellular homeostasis, and its disruption can lead to cell death. The lipophilic nature of the indole ring allows these compounds to intercalate into the lipid bilayer of the cell membrane.

One of the key consequences of this interaction is the depolarization of the membrane potential. researchgate.netnih.gov Indole itself has been shown to act as a proton ionophore, which can dissipate the proton motive force across the cytoplasmic membrane of E. coli. researchgate.netnih.gov This disruption of the membrane potential can interfere with essential cellular processes such as ATP synthesis and the transport of ions and nutrients.

Furthermore, some indole derivatives have been shown to permeabilize the bacterial outer membrane, which is a formidable barrier in Gram-negative bacteria. nih.gov This permeabilization can facilitate the entry of the indole compound itself, as well as other antimicrobial agents, into the bacterial cell, potentially leading to synergistic effects. The ability of these compounds to disrupt membranes can be assessed using various assays, such as those employing voltage-sensitive dyes to measure membrane depolarization. frontiersin.org

Modulation of Bacterial Communication (Quorum Sensing) and Virulence Factors

Bacteria communicate and coordinate their behavior through a process known as quorum sensing (QS), which relies on the production and detection of small signaling molecules. QS controls the expression of various virulence factors and biofilm formation, making it an attractive target for anti-virulence therapies. Indole and its derivatives have been shown to modulate QS systems. researchgate.net

One common method to screen for QS inhibition is to measure the production of violacein, a purple pigment produced by Chromobacterium violaceum, which is under the control of a QS system. nih.govresearchgate.netfrontiersin.org Inhibition of violacein production indicates interference with the QS signaling cascade. Studies have shown that various indole derivatives can effectively inhibit violacein production, suggesting their potential as QS inhibitors. researchgate.net

Beyond inhibiting QS, indole derivatives can also directly affect the production of virulence factors in pathogenic bacteria such as Pseudomonas aeruginosa. derpharmachemica.com This can include the downregulation of toxins, proteases, and other factors that contribute to the pathogenicity of the bacterium. By interfering with these virulence mechanisms, indole α,β-unsaturated ketones may reduce the severity of bacterial infections without directly killing the bacteria, which could impose less selective pressure for the development of resistance.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Correlation of Substituent Effects with Molecular Target Binding and Efficacy

For instance, the introduction of electron-withdrawing or electron-donating groups on the indole ring can alter the electronic properties of the molecule, which can in turn affect its binding affinity to target enzymes or its ability to interact with the bacterial membrane. Similarly, modifications to the α,β-unsaturated ketone scaffold can influence its reactivity as a Michael acceptor. For example, substitution at the α or β position of the enone can affect the electrophilicity of the β-carbon, thereby modulating its reactivity with nucleophilic residues in target proteins.

While specific SAR studies for this compound are not extensively documented, research on related indole chalcones and other derivatives has provided valuable insights. For example, in a series of indole-based compounds, the nature and position of substituents on the aromatic rings have been shown to have a profound impact on their antibacterial activity. nih.govsemanticscholar.org

Importance of the Indole and α,β-Unsaturated Ketone Scaffold in Biological Recognition

The indole nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological receptors with high affinity. nih.govcore.ac.uk Its presence in many natural and synthetic bioactive compounds underscores its importance in molecular recognition. The indole ring can participate in various non-covalent interactions, including hydrogen bonding (via the N-H group), π-π stacking, and hydrophobic interactions, which are crucial for ligand-receptor binding.

The α,β-unsaturated ketone moiety serves as a reactive pharmacophore, primarily through its ability to act as a Michael acceptor. nih.gov This electrophilic character allows for covalent bond formation with nucleophilic residues, such as cysteine, in the active sites of target enzymes, leading to irreversible inhibition. The combination of the recognition properties of the indole scaffold and the reactive nature of the α,β-unsaturated ketone creates a molecule with the potential for potent and specific biological activity.

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. core.ac.ukresearchgate.netnih.govresearchgate.net It provides valuable insights into the binding mode and the key interactions that stabilize the ligand-receptor complex. For indole α,β-unsaturated ketones, molecular docking studies have been employed to investigate their interactions with potential enzyme targets, such as FabH.

These studies can reveal the specific amino acid residues in the active site that are involved in binding the indole moiety and the α,β-unsaturated ketone. For example, the indole ring may fit into a hydrophobic pocket, while the carbonyl group of the ketone can form hydrogen bonds with polar residues. The binding energy, calculated from these interactions, can provide an estimate of the binding affinity of the compound for the target protein. A lower binding energy generally indicates a more stable complex and potentially a more potent inhibitor.

Docking studies of various indole derivatives with bacterial protein targets have consistently shown the importance of hydrogen bonding and hydrophobic interactions in stabilizing the ligand-protein complex. frontiersin.org For instance, in the case of FabH, the indole nucleus can form hydrophobic interactions with nonpolar residues, while the carbonyl oxygen can act as a hydrogen bond acceptor.

Table 2: Representative Binding Energies of Indole Derivatives with Bacterial Targets from Docking Studies

| Compound Type | Target Protein | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Indole Diketopiperazine Alkaloid | E. coli FabH | -5.45 to -10.79 | frontiersin.org |

| Indole-based Diaza-sulphonamide | JAK-3 | -8.8 to -9.7 | researchgate.net |

| Thymidine Derivative | E. coli FimH | - (Strongly Interacted) | nih.gov |

| Garcinol | FimH | -7.9 | core.ac.uk |

Biosynthetic Pathways and Microbial Metabolism of Indole Derivatives

Tryptophan-Dependent Biosynthesis Pathways in Microorganisms

The majority of microbial indole (B1671886) derivatives are synthesized from L-tryptophan through various pathways, each characterized by specific intermediate molecules. nih.gov These pathways are crucial for the production of auxins like indole-3-acetic acid (IAA), which are well-known as plant hormones but also play significant roles in microbial communities. nih.gov The primary tryptophan-dependent pathways include:

Indole-3-Acetamide (IAM) Pathway: This is a well-studied pathway where tryptophan is first converted to IAM by the enzyme tryptophan monooxygenase. nih.gov Subsequently, an IAM hydrolase converts IAM to IAA. frontiersin.org

Indole-3-Pyruvic Acid (IPA) Pathway: This is considered a major route for IAA biosynthesis in many bacteria. nih.gov Tryptophan is converted to IPA by an aminotransferase, which is then decarboxylated to indole-3-acetaldehyde (IAAld). Finally, IAAld is oxidized to IAA. nih.gov

Indole-3-Acetonitrile (IAN) Pathway: In this pathway, tryptophan is converted to IAN, which is then hydrolyzed to produce IAA. This pathway is particularly noted in certain plant-associated microbes. researchgate.net

Tryptamine (B22526) (TAM) Pathway: Tryptophan is decarboxylated to tryptamine by tryptophan decarboxylase. nih.gov Tryptamine is then oxidized to IAAld, which is subsequently converted to IAA. nih.govfrontiersin.org

Tryptophan Side-chain Oxidase (TSO) Pathway: This pathway involves the direct conversion of tryptophan to IAAld, which is then oxidized to IAA. nih.gov

Table 1: Key Tryptophan-Dependent Biosynthesis Pathways

| Pathway Name | Key Intermediate(s) | Key Enzymes |

|---|---|---|

| Indole-3-Acetamide (IAM) | Indole-3-acetamide | Tryptophan monooxygenase, IAM hydrolase |

| Indole-3-Pyruvic Acid (IPA) | Indole-3-pyruvic acid, Indole-3-acetaldehyde | Aminotransferase, Pyruvate decarboxylase, Aldehyde dehydrogenase |

| Indole-3-Acetonitrile (IAN) | Indole-3-acetonitrile | Nitrilase |

| Tryptamine (TAM) | Tryptamine, Indole-3-acetaldehyde | Tryptophan decarboxylase, Amine oxidase, Aldehyde dehydrogenase |

| Tryptophan Side-chain Oxidase (TSO) | Indole-3-acetaldehyde | Tryptophan side-chain oxidase, Aldehyde dehydrogenase |

Tryptophan-Independent Biosynthesis Pathways